molecular formula C21H22BrN3O2 B10942945 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1005576-59-9

4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10942945
CAS No.: 1005576-59-9
M. Wt: 428.3 g/mol
InChI Key: PCDMCHWLRMMTQL-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1005576-59-9

Molecular Formula

C21H22BrN3O2

Molecular Weight

428.3 g/mol

IUPAC Name

4-bromo-N-[3-[(3,5-dimethylphenoxy)methyl]phenyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C21H22BrN3O2/c1-4-25-20(19(22)12-23-25)21(26)24-17-7-5-6-16(11-17)13-27-18-9-14(2)8-15(3)10-18/h5-12H,4,13H2,1-3H3,(H,24,26)

InChI Key

PCDMCHWLRMMTQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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